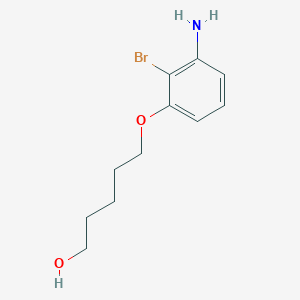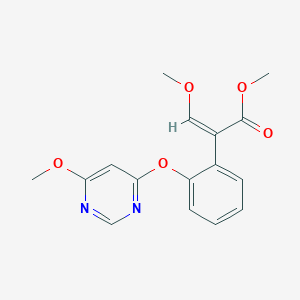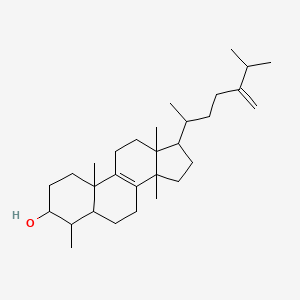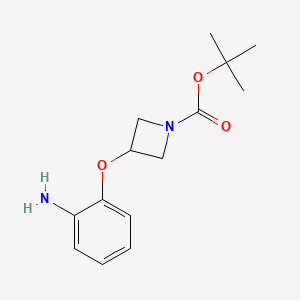
4-(3,3-Difluoropyrrolidin-1-yl)benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3-Difluoropyrrolidin-1-yl)benzene-1,2-diamine is an organic compound characterized by the presence of a difluoropyrrolidine ring attached to a benzene ring substituted with two amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)benzene-1,2-diamine typically involves the following steps:
Formation of the Difluoropyrrolidine Ring: This can be achieved through the reaction of a suitable precursor with a fluorinating agent under controlled conditions.
Attachment to Benzene Ring: The difluoropyrrolidine intermediate is then reacted with a benzene derivative that has pre-existing amino groups or can be functionalized to introduce amino groups.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure efficient reactions.
Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert nitro groups (if present) to amino groups.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like hydrogen gas in the presence of a palladium catalyst for reduction.
Substitution Reagents: Halogens or sulfonyl chlorides for electrophilic aromatic substitution.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Fully reduced amines.
Substitution Products: Halogenated or sulfonated aromatic compounds.
Chemistry:
Catalysis: The compound can act as a ligand in catalytic systems, enhancing the efficiency of various chemical reactions.
Material Science: Used in the synthesis of polymers with specific properties.
Biology and Medicine:
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Utilized in the study of biological pathways and mechanisms.
Industry:
Dye and Pigment Production: As an intermediate in the synthesis of dyes and pigments.
Agricultural Chemicals: Potential use in the development of new agrochemicals.
Mecanismo De Acción
The mechanism by which 4-(3,3-Difluoropyrrolidin-1-yl)benzene-1,2-diamine exerts its effects depends on its application:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects in medicinal applications.
Comparación Con Compuestos Similares
4-(3,3-Difluoropyrrolidin-1-yl)piperidine: Shares the difluoropyrrolidine moiety but differs in the rest of the structure.
N1-(3-fluorophenyl)-4-piperidin-1-ylmethyl-benzene-1,2-diamine: Similar in having a fluorinated ring and benzene with amino groups.
Uniqueness:
Structural Features: The specific arrangement of the difluoropyrrolidine ring and benzene with amino groups imparts unique chemical properties.
Reactivity: Differences in reactivity and stability compared to similar compounds.
Propiedades
Fórmula molecular |
C10H13F2N3 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
4-(3,3-difluoropyrrolidin-1-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C10H13F2N3/c11-10(12)3-4-15(6-10)7-1-2-8(13)9(14)5-7/h1-2,5H,3-4,6,13-14H2 |
Clave InChI |
FBLWYVBTVYWWGP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1(F)F)C2=CC(=C(C=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]hexyl ester](/img/structure/B12082510.png)

![[6-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12082536.png)

![1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12082556.png)


![4-Chloro-5-(cyclopropylmethyl)-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B12082578.png)
![Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]-](/img/structure/B12082592.png)

![tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12082602.png)


